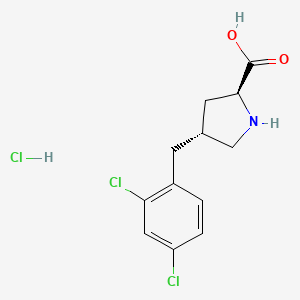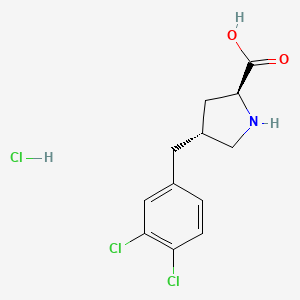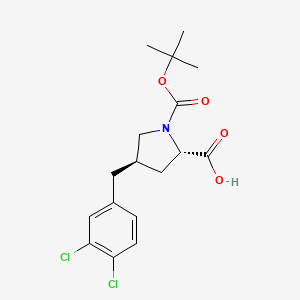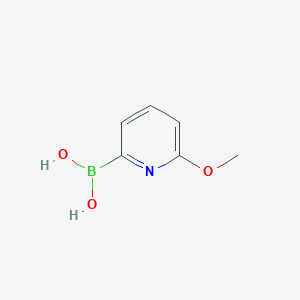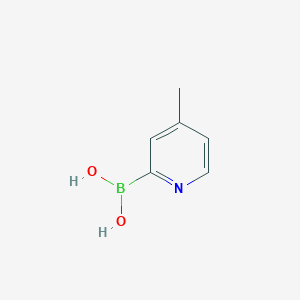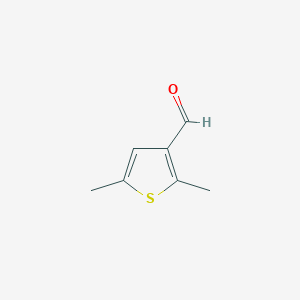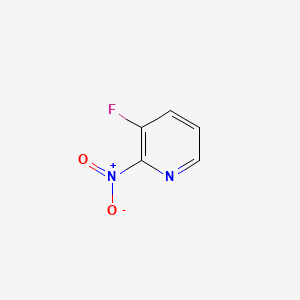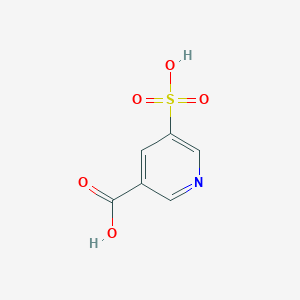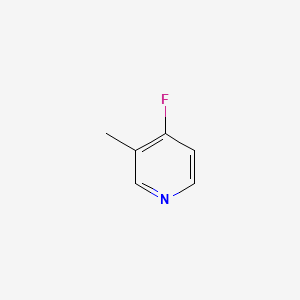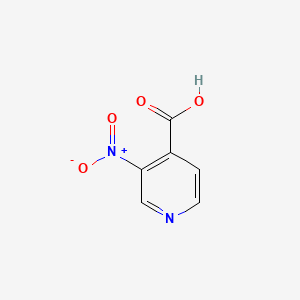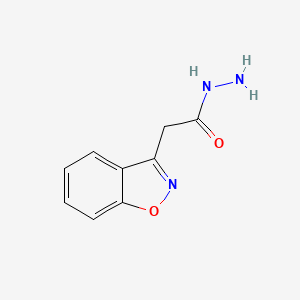
2-(1,2-Benzoxazol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,2-Benzoxazol-3-yl)acetohydrazide” is a compound with the molecular formula C9H9N3O2 . It is a member of a biologically active class of compounds .
Synthesis Analysis
The synthesis of “2-(1,2-Benzoxazol-3-yl)acetohydrazide” involves a sequence of consecutive functional group transformations . A series of N’-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives was synthesized and evaluated for its in vitro antimicrobial and anticancer activities .Molecular Structure Analysis
The molecular structure of “2-(1,2-Benzoxazol-3-yl)acetohydrazide” has been determined by X-ray diffraction and its gas phase structure was obtained by quantum chemical calculations . The InChI code is 1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) .Chemical Reactions Analysis
The presence of unsubstituted benzylidene hydrazide (compound 1) in synthesized oxazole derivatives improved the antifungal activity against C. albicans .Physical And Chemical Properties Analysis
“2-(1,2-Benzoxazol-3-yl)acetohydrazide” has a molecular weight of 191.19 g/mol . It has a topological polar surface area of 81.2 Ų . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzoxazole derivatives, including 2-(1,2-Benzoxazol-3-yl)acetohydrazide, have been studied for their potential antibacterial activity . These compounds have been tested against various bacterial strains, including Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .
Antifungal Activity
In addition to antibacterial properties, benzoxazole derivatives have also shown antifungal activity . For instance, compound 19 (which is a benzoxazole derivative) was found to be potent against Aspergillus niger, and compound 1 was effective against Candida albicans .
Anticancer Activity
Benzoxazole derivatives have been studied for their potential anticancer activity . In vitro anticancer activity was determined using the human colorectal carcinoma (HCT116) cancer cell line . Some compounds showed promising anticancer activity compared to the standard drug 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazole derivatives have been associated with anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimycobacterial Activity
Benzoxazole derivatives have shown antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Antihistamine Activity
Benzoxazole derivatives have been associated with antihistamine activity . This suggests potential applications in the treatment of allergic reactions .
Antiparkinson Activity
Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This suggests that they could be used in the development of new drugs for this neurodegenerative disorder .
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been associated with the inhibition of the Hepatitis C virus . This suggests potential applications in antiviral therapy .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities .
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBJBUOPNSVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376937 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23008-70-0 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


